Calcium trifluoromethanesulfonate
Overview
Description
Calcium trifluoromethanesulfonate, also known as calcium triflate, is a compound widely used as a Lewis acid catalyst in organic synthesis . It facilitates a range of reactions, including the aldol reaction, Michael additions, and ring-opening reactions of epoxides .
Synthesis Analysis
This compound can be used as a catalyst to synthesize β-amino alcohols via aminolysis of epoxides . It is also used in the one-pot conversion of aldehydes to their corresponding nitrile compounds .Molecular Structure Analysis
The molecular formula of this compound is C2CaF6O6S2 . Its molecular weight is 338.22 g/mol .Chemical Reactions Analysis
As a Lewis acid catalyst, this compound facilitates a variety of reactions. It is involved in the aldol reaction, Michael additions, and ring-opening reactions of epoxides . It can also be used to synthesize β-amino alcohols via aminolysis of epoxides .Physical and Chemical Properties Analysis
This compound has a melting point of 350 °C . Its linear formula is (CF3SO3)2Ca .Scientific Research Applications
Catalytic Applications
Calcium trifluoromethanesulfonate has been utilized as a catalyst in various chemical reactions. For instance, it has been used to facilitate the epoxide opening with protected amino acids, leading to high yields and very short reaction times. This method enabled the synthesis of hydroxyethyleneamine dipeptide isosteres, showcasing the catalyst's effectiveness in organic synthesis (Sova et al., 2007).
Role in Organic Synthesis
This compound plays a significant role in various organic synthesis processes. It's used in the activation of sulfonyl fluorides towards nucleophilic addition with amines. This reaction transforms a diverse array of sulfonyl fluorides and amines into corresponding sulfonamides with good yield, demonstrating the compound's versatility in organic chemistry (Mukherjee et al., 2018).
Applications in Supramolecular Chemistry
In the realm of supramolecular chemistry, this compound forms part of the structure in various supramolecular complexes. For instance, it has been identified in the structure of the calcium-trifluoromethanesulfonate-1,3-di-4-pyridylurea-methanol complex, where the calcium ion is coordinated by other molecules, demonstrating the compound's utility in studying molecular interactions and structures (Barboiu & van der Lee, 2003).
Environmental Applications
This compound has also been studied in environmental applications, particularly in water treatment. It's been investigated for its role in the removal of perfluorooctane sulfonate (PFOS) from water, highlighting its potential use in environmental remediation processes (Zhao et al., 2013).
Mechanism of Action
Target of Action
Calcium trifluoromethanesulfonate, also known as calcium triflate, is primarily used as a Lewis acid catalyst in organic synthesis . It targets a variety of organic compounds and facilitates a range of reactions .
Mode of Action
The mode of action of this compound involves its interaction with organic compounds during synthesis. It facilitates a range of reactions, including the aldol reaction, Michael additions, and ring-opening reactions of epoxides . It is also used as a reagent for the preparation of trifluoromethanesulfonate esters, which can be used as leaving groups in a range of organic transformations .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in organic synthesis. It can be used as a catalyst to synthesize β-amino alcohols via aminolysis of epoxides . It is also used in the one-pot conversion of aldehydes to their corresponding nitrile compounds .
Result of Action
The result of this compound’s action is the facilitation of various organic reactions. It enables the synthesis of β-amino alcohols via aminolysis of epoxides and the conversion of aldehydes to their corresponding nitrile compounds .
Safety and Hazards
Calcium trifluoromethanesulfonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation and breathing vapors, mist, or gas . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this substance .
Future Directions
Biochemical Analysis
Biochemical Properties
Calcium trifluoromethanesulfonate plays a significant role in biochemical reactions. It acts as a catalyst to synthesize β-amino alcohols via aminolysis of epoxides . It is also used in the one-pot conversion of aldehydes to their corresponding nitrile compounds . The nature of these interactions involves the compound acting as a Lewis acid, accepting electron pairs from other molecules during the reactions .
Cellular Effects
Dysregulation of calcium levels and signaling has been linked to a range of pathological conditions such as neurodegenerative disorders, cardiovascular disease .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a Lewis acid catalyst in organic synthesis . It facilitates a range of reactions, including the aldol reaction, Michael additions, and ring-opening reactions of epoxides . The triflate group in the compound is an excellent leaving group used in certain organic reactions such as nucleophilic substitution .
Metabolic Pathways
This compound is involved in various reactions as a Lewis acid catalyst
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Calcium trifluoromethanesulfonate can be achieved through the reaction of Calcium carbonate with trifluoromethanesulfonic acid.", "Starting Materials": [ "Calcium carbonate", "Trifluoromethanesulfonic acid" ], "Reaction": [ "Add Calcium carbonate to a reaction vessel", "Slowly add trifluoromethanesulfonic acid to the reaction vessel while stirring", "Heat the reaction mixture to 80-90°C and stir for 4-6 hours", "Cool the reaction mixture to room temperature", "Filter the resulting precipitate and wash with cold water", "Dry the product under vacuum" ] } | |
CAS No. |
55120-75-7 |
Molecular Formula |
CHCaF3O3S |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
calcium;trifluoromethanesulfonate |
InChI |
InChI=1S/CHF3O3S.Ca/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI Key |
CFSYYJNGCPTQRE-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ca+2] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.[Ca] |
55120-75-7 | |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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